molecular formula C16H20N2O B5522962 5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5522962
M. Wt: 256.34 g/mol
InChI Key: BQSFITPRJCINSV-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and is also known as CMPOX.

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their corrosion inhibition properties. For example, a study explored the effect of substitution and temperature on the corrosion inhibition capabilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These compounds showed significant protection against corrosion, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal effects of 1,3,4-oxadiazole derivatives have been a subject of interest. For instance, certain 1,3,4-oxadiazole derivatives demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiepileptic Activity

The antiepileptic potential of novel limonene and citral-based 1,3,4-oxadiazoles has been explored, indicating that these compounds could serve as a base for the development of new anticonvulsant medications (Rajak et al., 2013).

Anti-Cancer and Anti-Diabetic Agents

A series of 1,3,4-oxadiazole derivatives have been synthesized and assessed for their anti-cancer and anti-diabetic properties. Some compounds showed promising in vitro cytotoxic efficacy against certain cancer cell lines and significant anti-diabetic activity in a Drosophila melanogaster model (Shankara et al., 2022).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, etc .

Properties

IUPAC Name

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-7-9-14(10-8-12)16-17-15(19-18-16)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFITPRJCINSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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